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Compound of Interest

Compound Name: 6-Methoxy-2-methylbenzothiazole

Cat. No.: B1346599 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 6-Methoxy-2-methylbenzothiazole (C₉H₉NOS), a heterocyclic compound

of interest in medicinal chemistry and materials science. This document is intended for

researchers, scientists, and drug development professionals, offering a detailed analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

grounded in established scientific principles.

Introduction: The Molecular Blueprint
6-Methoxy-2-methylbenzothiazole is a substituted benzothiazole derivative with a molecular

weight of 179.24 g/mol . The unique arrangement of its aromatic ring, thiazole moiety, methoxy,

and methyl groups gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its

NMR, IR, and MS spectra is paramount for confirming its chemical identity, assessing purity,

and understanding its electronic and structural properties. This guide will delve into the

causality behind the observed spectral features, providing a robust framework for its analytical

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Proton and Carbon Framework
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the molecular structure of a compound. For 6-Methoxy-2-methylbenzothiazole, both ¹H
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and ¹³C NMR are essential for unambiguous structure elucidation.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of 6-Methoxy-2-methylbenzothiazole, typically recorded in a

deuterated solvent such as chloroform-d (CDCl₃), reveals five distinct proton environments.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: A solution of 6-Methoxy-2-methylbenzothiazole is prepared by

dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃.

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, for

instance, a 90 MHz instrument.[1]

Data Acquisition: Standard pulse sequences are used to acquire the ¹H NMR spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-10 ppm), and a

relaxation delay to ensure quantitative integration.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the

TMS signal.

Data Presentation: ¹H NMR
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Label
Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment

A 7.81
Doublet of

Doublets
1H

J(A,C)=8.9,

J(A,B)=0.2
H-4

B 7.27 Doublet 1H J(B,C)=2.6 H-7

C 7.03
Doublet of

Doublets
1H

J(A,C)=8.9,

J(B,C)=2.6
H-5

D 3.85 Singlet 3H - -OCH₃

E 2.78 Singlet 3H - -CH₃

Data sourced

from

ChemicalBoo

k, acquired at

90 MHz in

CDCl₃.[1]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield region of the spectrum (δ 7.0-8.0 ppm) is characteristic of aromatic protons. The

proton at the C-4 position (A) appears as a doublet of doublets at 7.81 ppm due to coupling

with the protons at C-5 and a long-range coupling with the proton at C-7. The proton at C-7 (B)

at 7.27 ppm is a doublet due to coupling with the proton at C-5. The proton at C-5 (C) at 7.03

ppm is a doublet of doublets, coupling with both the C-4 and C-7 protons. The two singlets at

3.85 ppm and 2.78 ppm are readily assigned to the methoxy (-OCH₃) and methyl (-CH₃)

protons, respectively. The integration values of 1:1:1:3:3 are consistent with the number of

protons in each unique environment.

Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 6-
Methoxy-2-methylbenzothiazole, nine distinct carbon signals are expected.
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Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated solution (20-50 mg in 0.5-0.7 mL of CDCl₃) is

typically required for ¹³C NMR compared to ¹H NMR.

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, often at a

frequency corresponding to the proton frequency (e.g., 22.5 MHz for a 90 MHz ¹H

instrument).

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to yield a

spectrum with singlets for each unique carbon atom.

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with

chemical shifts referenced to the solvent signal (CDCl₃ at δ 77.16 ppm).

Data Presentation: Predicted ¹³C NMR

Chemical Shift (δ) ppm (Predicted) Assignment

~168 C-2

~157 C-6

~150 C-7a

~135 C-3a

~122 C-4

~115 C-5

~104 C-7

~56 -OCH₃

~20 -CH₃

Note: These are predicted chemical shifts based

on typical values for similar structures.

Experimental data should be used for definitive

assignment.
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Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The quaternary carbons of the benzothiazole ring system (C-2, C-7a, and C-3a) are expected

to appear in the downfield region of the spectrum. The carbon attached to the electronegative

nitrogen and sulfur (C-2) will be the most downfield. The carbon bearing the methoxy group (C-

6) will also be significantly downfield due to the oxygen's deshielding effect. The aromatic CH

carbons (C-4, C-5, and C-7) will resonate in the typical aromatic region. The aliphatic carbons

of the methoxy and methyl groups will appear in the upfield region of the spectrum, with the

methoxy carbon being more downfield due to the attached oxygen.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: As 6-Methoxy-2-methylbenzothiazole is a liquid at room temperature,

the spectrum can be conveniently recorded as a thin liquid film. A drop of the neat liquid is

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument records an interferogram, which is then Fourier transformed to produce the final

IR spectrum.

Data Presentation: The spectrum is typically plotted as transmittance (%) versus

wavenumber (cm⁻¹).

Data Presentation: Characteristic IR Absorptions
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Aliphatic (-CH₃, -OCH₃)

~1600, ~1480 C=C stretch Aromatic ring

~1550 C=N stretch Thiazole ring

~1250 C-O stretch Aryl ether

~1030 C-O stretch Aryl ether

~850-800 C-H bend Aromatic (out-of-plane)

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 6-Methoxy-2-methylbenzothiazole will exhibit characteristic absorption

bands corresponding to its structural features. The aromatic C-H stretching vibrations are

expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy

groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed

by C=C stretching vibrations in the 1600-1480 cm⁻¹ region. The C=N stretching of the thiazole

ring is expected around 1550 cm⁻¹. Strong bands corresponding to the asymmetric and

symmetric C-O stretching of the aryl ether (methoxy group) will be prominent in the fingerprint

region, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Out-of-plane C-H bending

vibrations of the substituted benzene ring will also be present in the lower frequency region.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It is used to determine the molecular weight of a compound and can provide

structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized.
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Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺•).

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based

on their m/z ratio.

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative

intensity versus m/z.

Data Presentation: Mass Spectrometry

m/z Relative Intensity (%) Proposed Fragment

179 100 [M]⁺• (Molecular Ion)

180 11.3 [M+1]⁺• (Isotope Peak)

181 5.6 [M+2]⁺• (Isotope Peak)

164 65.9 [M - CH₃]⁺

136 28.1
[M - CH₃ - CO]⁺• or [M -

HNCS]⁺•

95 9.3 Further fragmentation

69 8.6 Further fragmentation

Data sourced from

ChemicalBook.[1]

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of 6-Methoxy-2-methylbenzothiazole shows a prominent molecular ion

peak ([M]⁺•) at an m/z of 179, which corresponds to the molecular weight of the compound.[1]

This is also the base peak, indicating the relative stability of the molecular ion. The presence of

isotope peaks at m/z 180 and 181 is consistent with the presence of ¹³C and ³³S/³⁴S isotopes in
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their natural abundances. A significant fragment ion is observed at m/z 164, corresponding to

the loss of a methyl radical (•CH₃) from the molecular ion.[1] Another notable fragment appears

at m/z 136, which could arise from the subsequent loss of a neutral carbon monoxide (CO)

molecule or the loss of isothiocyanic acid (HNCS).[1] The overall fragmentation pattern is

characteristic of a substituted benzothiazole and provides strong evidence for the proposed

structure.

Workflow for Spectroscopic Characterization
The comprehensive spectroscopic analysis of 6-Methoxy-2-methylbenzothiazole follows a

logical workflow to ensure the unambiguous identification and characterization of the

compound.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation

Synthesis of
6-Methoxy-2-methylbenzothiazole

Purification
(e.g., Chromatography, Distillation)

¹H NMR

¹³C NMR

FT-IR

EI-MS

Spectral Interpretation
& Peak Assignment Structure Confirmation

Click to download full resolution via product page
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-
Methoxy-2-methylbenzothiazole.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a complete and unambiguous

spectroscopic profile of 6-Methoxy-2-methylbenzothiazole. Each technique offers

complementary information that, when considered together, allows for the confident

confirmation of the molecule's structure and purity. This guide serves as a valuable resource for

scientists working with this compound, providing the necessary data and interpretation to

support their research and development endeavors. The self-validating nature of these

combined analytical techniques ensures a high degree of confidence in the identity and quality

of the material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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